2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
Overview
Description
2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde is a derivative of thiazole aldehyde . Thiazole-5-carboxaldehyde, a related compound, has been used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . This reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Molecular Structure Analysis
The molecular formula of this compound is C11H9NOS, with an average mass of 203.260 Da and a monoisotopic mass of 203.040482 Da .Chemical Reactions Analysis
This compound, like other thiazole aldehyde derivatives, undergoes the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO .Mechanism of Action
Target of Action
The primary targets of 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Thiazole derivatives, in general, have been found to interact with various biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole compounds can affect a variety of biochemical pathways depending on their specific targets . For example, if a thiazole compound targets topoisomerase II, it could affect DNA replication and transcription pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been reported. These properties are crucial for determining the bioavailability of a compound. The molecular weight of this compound is 20326 , which is within the range generally favorable for oral bioavailability.
Result of Action
Some thiazole compounds have shown anti-inflammatory and analgesic activity , suggesting that they may have effects on cellular signaling pathways related to inflammation and pain.
Safety and Hazards
Future Directions
The future directions for 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde and similar compounds could involve further exploration of their potential in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
Properties
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEZDDVXBGIBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594516 | |
Record name | 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-11-8 | |
Record name | 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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